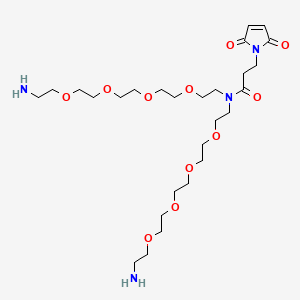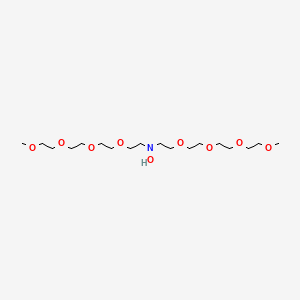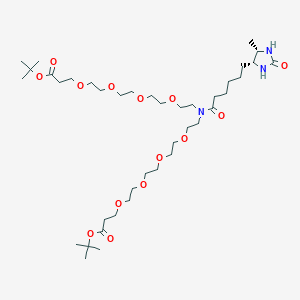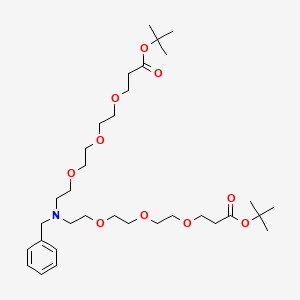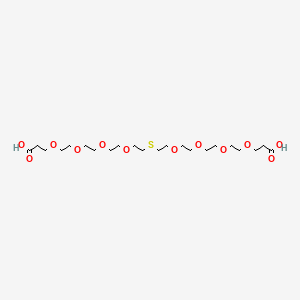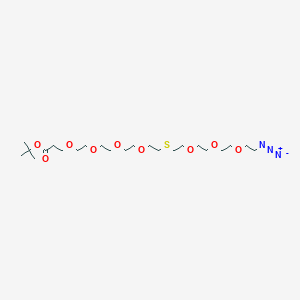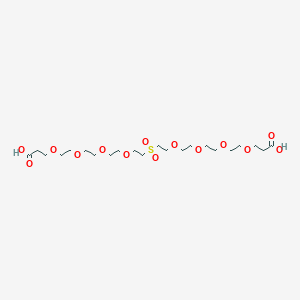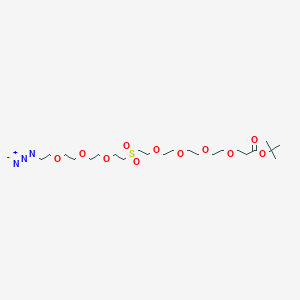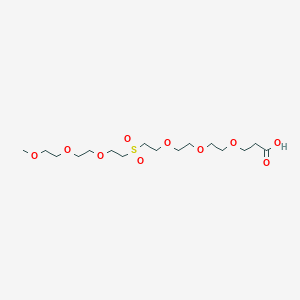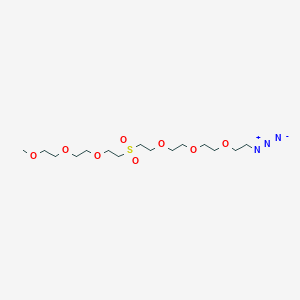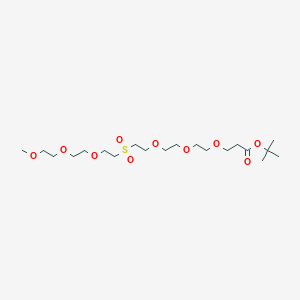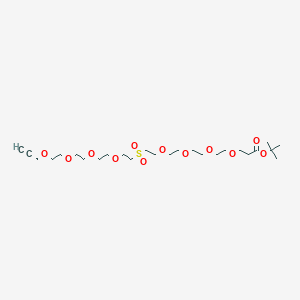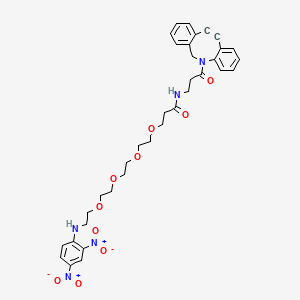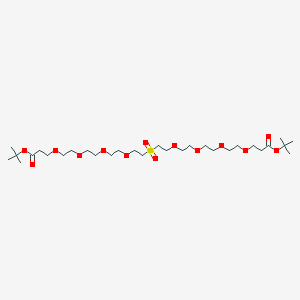
Boc-PEG4-sulfone-PEG4-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-PEG4-sulfone-PEG4-Boc is a polyethylene glycol (PEG) linker containing two t-butyl protecting groups. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media. The t-butyl protecting groups can be removed under acidic conditions, and the sulfone group can be conjugated with thiol groups of proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG4-sulfone-PEG4-Boc involves the sequential coupling of PEG chains with sulfone and t-butyl groups. The t-butyl protecting groups are introduced to protect the functional groups during the synthesis process. The sulfone group is then conjugated with the PEG chains under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Boc-PEG4-sulfone-PEG4-Boc undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The sulfone group can also be reduced to form different products.
Substitution: The t-butyl protecting groups can be removed under acidic conditions, allowing for further substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: For removing t-butyl protecting groups.
Oxidizing agents: For oxidizing the sulfone group.
Reducing agents: For reducing the sulfone group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the t-butyl protecting groups under acidic conditions results in the formation of PEG4-Sulfone-PEG4 .
科学的研究の応用
Boc-PEG4-sulfone-PEG4-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions and synthesis processes.
Biology: Conjugated with thiol groups of proteins for biological studies.
Medicine: Used in drug delivery systems due to its hydrophilic properties and ability to increase water solubility.
Industry: Employed in the production of high-purity PEG linkers for various industrial applications
作用機序
The mechanism of action of Boc-PEG4-sulfone-PEG4-Boc involves the removal of t-butyl protecting groups under acidic conditions, which allows the sulfone group to conjugate with thiol groups of proteins. This conjugation increases the water solubility of the compound and enhances its effectiveness in various applications .
類似化合物との比較
Similar Compounds
Some similar compounds to Boc-PEG4-sulfone-PEG4-Boc include:
- Propargyl-PEG3-Sulfone-PEG3-propargyl
- Azido-PEG3-Sulfone-PEG4-t-butyl ester
- m-PEG3-Sulfone-PEG3-azide
- m-PEG3-Sulfone-PEG2-alcohol .
Uniqueness
This compound is unique due to its dual t-butyl protecting groups and sulfone group, which provide versatility in various chemical reactions and applications. Its hydrophilic PEG chain also enhances its water solubility, making it suitable for a wide range of research and industrial uses .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUPWBDVXWAANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
